Welcome to the BenchChem Online Store!
molecular formula C12H11NO B016952 2,2-dimethyl-2H-chromene-6-carbonitrile CAS No. 33143-29-2

2,2-dimethyl-2H-chromene-6-carbonitrile

Cat. No. B016952
M. Wt: 185.22 g/mol
InChI Key: YDEQIYMIVRCVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04758677

Procedure details

Cyclisation of the 3-(p-cyanophenoxy)-3-methybut-1-yne (9.77 g) was accomplished by heating in diethylaniline at 210°-220° C. under nitrogen. Purification by distillation, and extraction with dilute hydrochloric acid gave 2,2-dimethyl-6-cyano-2H-benzo[b]pyran as a colourless oil (6.84 g), which slowly crystallised on standing, having a nmr spectrum showing signals at δ 1.46, 6.25 (d, J=10), 5.67 (d, J=10,), 6.74 (d, J=8), 7.18 (d, J=2), 7.34 (q, J32 8, 2).
Quantity
9.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:14]=[CH:13][C:6]([O:7][C:8]([CH3:12])([CH3:11])[C:9]#[CH:10])=[CH:5][CH:4]=1)#[N:2]>CCN(C1C=CC=CC=1)CC>[CH3:12][C:8]1([CH3:11])[O:7][C:6]2[CH:13]=[CH:14][C:3]([C:1]#[N:2])=[CH:4][C:5]=2[CH:10]=[CH:9]1

Inputs

Step One
Name
Quantity
9.77 g
Type
reactant
Smiles
C(#N)C1=CC=C(OC(C#C)(C)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCN(CC)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by distillation, and extraction with dilute hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
CC1(C=CC2=C(O1)C=CC(=C2)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.